![molecular formula C18H15NO4S2 B2868252 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate CAS No. 896302-16-2](/img/structure/B2868252.png)
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate
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Overview
Description
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate, also known as MTTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological and medicinal fields. MTTM is a thiazole-based compound that exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and spectroscopic characterization of Schiff bases tethered with triazole and pyrazole rings have been explored, indicating the potential for the compound to undergo similar studies focusing on its reactive properties and biological evaluation. These studies often include DFT calculations, molecular dynamics simulations, and evaluation of biological activities such as antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019).
Biological Activity
- Research into novel analogs of benzothiazolyl substituted pyrazol-5-ones has shown promising antibacterial activity, suggesting that compounds with related structures could be explored for their microbial inhibition capabilities. This includes the potential for the compound to exhibit similar antibacterial or other antimicrobial properties (Palkar et al., 2017).
Anticancer Activity
- The development of fluoro-substituted benzo[b]pyran derivatives with anti-lung cancer activity highlights the possibility of exploring related compounds for their anticancer properties. Such studies involve the synthesis of derivatives and testing against various cancer cell lines to evaluate their efficacy as compared to reference drugs (Hammam et al., 2005).
Antioxidant Activity
- Investigations into the design and synthesis of indole derivatives for antioxidant activity demonstrate the potential for compounds with similar structural motifs to be evaluated for their efficacy in inhibiting oxidative stress. This area of research could be relevant for the compound of interest, especially in exploring its potential as a potent antioxidant agent (Aziz et al., 2021).
Molecular Docking Studies
- The application of molecular docking studies to evaluate the interaction of synthesized compounds with biological targets provides a framework for understanding the potential activity of related compounds. Such studies can guide the design and development of new therapeutic agents by identifying promising structural features for further optimization (Sayed et al., 2019).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways, leading to downstream effects such as inflammation reduction, microbial growth inhibition, and tumor cell death .
Result of Action
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .
properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S2/c1-11-3-5-13(6-4-11)17(21)23-16-8-22-14(7-15(16)20)10-25-18-19-12(2)9-24-18/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZPLHUAUFNGBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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